2-(5-methyl-1-benzofuran-3-yl)-N-pyridin-3-ylacetamide
Description
2-(5-methyl-1-benzofuran-3-yl)-N-pyridin-3-ylacetamide is a synthetic small molecule featuring a benzofuran core substituted with a methyl group at the 5-position and an acetamide moiety at the 3-position. Benzofuran derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory effects . The acetamide group enhances hydrogen-bonding capacity, which may improve binding affinity to biological targets. Computational studies, such as Density Functional Theory (DFT), have been pivotal in elucidating its molecular geometry, charge distribution, and reactive sites .
Properties
IUPAC Name |
2-(5-methyl-1-benzofuran-3-yl)-N-pyridin-3-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-11-4-5-15-14(7-11)12(10-20-15)8-16(19)18-13-3-2-6-17-9-13/h2-7,9-10H,8H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJUODCIVOJECG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=C2CC(=O)NC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyl-1-benzofuran-3-yl)-N-pyridin-3-ylacetamide typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. For example, 5-methyl-2-hydroxybenzaldehyde can be cyclized with acetic anhydride to form 5-methylbenzofuran.
Acetylation: The benzofuran core is then acetylated using acetic anhydride in the presence of a catalyst such as sulfuric acid to form 2-(5-methyl-1-benzofuran-3-yl)acetic acid.
Amidation: The final step involves the reaction of 2-(5-methyl-1-benzofuran-3-yl)acetic acid with 3-aminopyridine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methyl-1-benzofuran-3-yl)-N-3-pyridinylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted derivatives with various functional groups attached to the pyridine ring.
Scientific Research Applications
2-(5-Methyl-1-benzofuran-3-yl)-N-3-pyridinylacetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(5-methyl-1-benzofuran-3-yl)-N-pyridin-3-ylacetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with neurotransmitter receptors in the brain, contributing to its potential therapeutic effects in neurological disorders.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The compound’s benzofuran core is structurally analogous to derivatives like 2-(5-methyl-1-benzofuran-3-yl)acetic acid and 2-(5-methyl-1-benzofuran-3-yl)-N-(2-phenylethyl)acetamide . Key differences lie in the substituents:
The pyridine substituent in the target compound confers a planar geometry compared to the phenethyl analog, which exhibits significant non-planarity due to steric hindrance .
Electronic and Reactivity Properties
DFT studies reveal that electron-withdrawing groups (e.g., pyridine) on the acetamide moiety reduce the benzofuran ring’s electron density, altering reactivity. For example:
- Frontier Molecular Orbitals (FMOs): The pyridine-substituted compound shows a lower HOMO-LUMO gap (≈4.2 eV) compared to the phenethyl analog (≈4.5 eV), suggesting higher reactivity .
- Electrostatic Potential (ESP): The pyridine nitrogen creates localized negative charge regions, enhancing hydrogen-bond acceptor capacity .
In contrast, the carboxylic acid derivative exhibits strong hydrogen-bond donor properties due to its -OH group, favoring dimer formation .
Research Implications and Gaps
- Pharmacokinetics: The pyridine group may improve oral bioavailability but requires experimental validation.
- Synthetic Feasibility: The target compound’s synthesis involves multi-step coupling reactions, posing scalability challenges compared to simpler analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
